molecular formula C13H14F3NO B2357705 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2329077-00-9

1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2357705
CAS No.: 2329077-00-9
M. Wt: 257.256
InChI Key: KWBHAGGIPLIROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone is a synthetic organic compound that features a piperidine ring substituted with fluorine atoms and a fluorophenyl group

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO/c14-11-3-1-10(2-4-11)9-12(18)17-7-5-13(15,16)6-8-17/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBHAGGIPLIROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone can be synthesized through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling with Fluorophenyl Group: The final step involves coupling the fluorinated piperidine ring with a fluorophenyl group using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: It can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The fluorine atoms in the compound can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

1-(4,4-Difluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone can be compared with other fluorinated piperidine derivatives, such as:

    1-(4-Fluoropiperidin-1-yl)-2-(4-fluorophenyl)ethanone: Lacks the additional fluorine atom on the piperidine ring.

    1-(4,4-Difluoropiperidin-1-yl)-2-phenylethanone: Lacks the fluorine atom on the phenyl ring.

The presence of multiple fluorine atoms in this compound enhances its chemical stability and biological activity, making it unique among similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.